![molecular formula C21H26N2O2S B6579720 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine CAS No. 1049553-75-4](/img/structure/B6579720.png)
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine (MTCP) is an organic compound belonging to the class of cyclic piperazines. It is a heterocyclic compound that is used in various scientific research applications due to its unique chemical structure. It has been studied for its potential therapeutic applications in the field of medicine and its potential to be used as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine has been studied for its potential therapeutic applications in the field of medicine and its potential to be used as a drug delivery system. It has been studied for its ability to bind to a variety of proteins, including those involved in cancer and other diseases. It has also been studied for its ability to bind to certain receptors and activate them, which could be useful in the treatment of certain diseases. Additionally, it has been studied for its ability to inhibit certain enzymes, which could be useful in the treatment of certain diseases.
Wirkmechanismus
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine binds to certain proteins and activates them, which can lead to various physiological effects. It can also bind to certain receptors and activate them, which can lead to various biochemical and physiological effects. Additionally, it can inhibit certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to bind to certain proteins and activate them, which can lead to various physiological effects. It can also bind to certain receptors and activate them, which can lead to various biochemical and physiological effects. Additionally, it can inhibit certain enzymes, which can lead to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine is its ability to bind to a variety of proteins, including those involved in cancer and other diseases. Additionally, it can bind to certain receptors and activate them, which can be useful in the treatment of certain diseases. Furthermore, it can inhibit certain enzymes, which can be useful in the treatment of certain diseases. However, there are some limitations to using 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine in laboratory experiments. One of the major limitations is that it is a heterocyclic compound and therefore can be difficult to synthesize. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for research related to 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine. One potential future direction is to further explore its potential therapeutic applications in the field of medicine and its potential to be used as a drug delivery system. Additionally, research could be conducted to further explore its ability to bind to certain proteins and activate them, as well as its ability to bind to certain receptors and activate them. Furthermore, research could be conducted to explore its ability to inhibit certain enzymes, which could be useful in the treatment of certain diseases. Additionally, research could be conducted to explore its potential to be used in the development of new drugs. Finally, research could be conducted to further explore its potential to be used as a drug delivery system.
Synthesemethoden
1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine can be synthesized through a variety of methods. The most common method used is the Pd-catalyzed reaction of 2-chloro-4-methoxybenzaldehyde and thiophen-2-ylcyclopentanecarbonyl chloride. This method is simple and efficient, and yields a high yield of the desired product. Other methods that have been used to synthesize 1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine include the reaction of 2-chloro-4-methoxybenzaldehyde and thiophen-2-ylcyclopentanecarbonyl bromide, as well as the reaction of 2-chloro-4-methoxybenzaldehyde and thiophen-2-ylcyclopentanecarbonyl iodide.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-8-6-17(7-9-18)22-12-14-23(15-13-22)20(24)21(10-2-3-11-21)19-5-4-16-26-19/h4-9,16H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMIEGZJHVEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.